An In-depth Technical Guide to the Core of Pyrrole-Based Carboxylic Acids
An In-depth Technical Guide to the Core of Pyrrole-Based Carboxylic Acids
Introduction: The term "Pyrrofolic acid" does not correspond to a standardized chemical entity within common chemical databases. However, it suggests a focus on the fundamental chemical scaffold of pyrrole-containing carboxylic acids. These structures are integral to a wide array of biologically active molecules and natural products. This technical guide provides an in-depth exploration of two core representative molecules: Pyrrole-2-carboxylic acid , a simple aromatic pyrrole derivative, and Pyroglutamic acid , a non-aromatic lactam derived from glutamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their chemical structures, physicochemical properties, synthesis protocols, and biological significance.
Section 1: Pyrrole-2-Carboxylic Acid
Pyrrole-2-carboxylic acid is a foundational pyrrole derivative that serves as a building block in the synthesis of more complex molecules. It is a naturally occurring compound found in various organisms, including Streptomyces species and Capparis spinosa[1].
Chemical Structure and Identifiers
-
IUPAC Name: 1H-pyrrole-2-carboxylic acid[2]
-
Molecular Weight: 111.10 g/mol [1]
-
SMILES: C1=CNC(=C1)C(=O)O
-
InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
-
CAS Number: 634-97-9
Physicochemical Properties
The following table summarizes the key physicochemical properties of Pyrrole-2-carboxylic acid.
| Property | Value | Source |
| Melting Point | 204-208 °C (decomposes) | |
| Boiling Point | 340.3 ± 15.0 °C (Predicted) | |
| Water Solubility | 164 g/L | |
| logP | 0.7 | |
| pKa (Strongest Acidic) | 5.16 | |
| Appearance | Colorless to pale yellow solid |
Experimental Protocols: Synthesis
A common method for the synthesis of pyrrole-2-carboxylic acid involves the oxidation of 2-acetylpyrrole. A detailed experimental protocol is outlined below.
Synthesis of Pyrrole-2-carboxylic Acid via Oxidation of 2-Acetylpyrrole
-
Preparation of the Oxidizing Agent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Reaction: 2-Acetylpyrrole is dissolved in a suitable solvent, such as dioxane, and the freshly prepared sodium hypobromite solution is added dropwise while maintaining a low temperature.
-
Quenching and Work-up: The reaction mixture is stirred for several hours and then the excess hypobromite is quenched with a reducing agent, such as sodium bisulfite.
-
Isolation: The mixture is acidified with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or an appropriate organic solvent.
Biological Activity and Applications
Pyrrole-2-carboxylic acid exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery.
-
Antibacterial Activity: It has demonstrated broad-spectrum antibacterial properties against various foodborne pathogens. The proposed mechanism involves inducing severe membrane damage in bacterial cells.
-
Antiparasitic Activity: It has shown activity against Trypanosomes through the selective inhibition of proline racemase.
-
Antifungal Activity: Potent antifungal activity against Phytophthora has been reported.
-
Synthetic Intermediate: It is a valuable intermediate in the synthesis of more complex biologically active molecules, including potent inhibitors of the SARS coronavirus.
Section 2: Pyroglutamic Acid
Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a cyclic amino acid derivative. It is a naturally occurring metabolite found in many living organisms, from bacteria to humans.
Chemical Structure and Identifiers
-
IUPAC Name: (2S)-5-oxopyrrolidine-2-carboxylic acid (for the L-enantiomer)
-
Molecular Formula: C₅H₇NO₃
-
Molecular Weight: 129.11 g/mol
-
SMILES: C1CC(=O)N[C@@H]1C(=O)O (for the L-enantiomer)
-
InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-N (for the L-enantiomer)
-
CAS Number: 98-79-3 (for the L-enantiomer)
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Pyroglutamic acid.
| Property | Value | Source |
| Melting Point | 160-163 °C | |
| Boiling Point | Decomposes | |
| Water Solubility | 10-15 g/100 mL (20 °C) | |
| logP | -1.233 (at 20 °C) | |
| pKa | 3.32 (at 25 °C) | |
| Appearance | White crystalline powder |
Experimental Protocols: Synthesis
A straightforward method for the synthesis of (S)-pyroglutamic acid is the thermal cyclodehydration of (S)-glutamic acid.
Synthesis of (S)-Pyroglutamic Acid via Thermal Cyclodehydration of (S)-Glutamic Acid
-
Reactant Preparation: (S)-Glutamic acid is placed in a round-bottom flask.
-
Thermal Cyclization: The flask is heated to 220°C under solvent-free conditions with continuous swirling to ensure a homogeneous melt. The reaction is monitored by observing the cessation of bubble formation, which typically takes no more than 5 minutes.
-
Cooling: The reaction vessel is immediately cooled to prevent degradation and racemization of the product.
-
Isolation and Purification: The resulting solid is (S)-pyroglutamic acid. It can be purified by recrystallization from a suitable solvent if necessary. This method can yield the product in approximately 70% with an enantiomeric ratio of 97:3.
Biological Role and Signaling Pathways
Pyroglutamic acid plays a significant role in several biological processes, most notably as an intermediate in the γ-glutamyl cycle (or glutathione cycle) .
-
Glutathione Metabolism: The γ-glutamyl cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body. In this cycle, γ-glutamyl cyclotransferase converts γ-glutamyl amino acids to pyroglutamic acid and a free amino acid. Subsequently, 5-oxoprolinase hydrolyzes pyroglutamic acid back to L-glutamate, which can then be used for glutathione resynthesis.
-
Neurotransmission: Pyroglutamic acid may act as a storage form of glutamate and can modulate the action of glutamate in the brain.
-
Skin Moisturization: It is a component of the skin's natural moisturizing factor (NMF), contributing to skin hydration.
-
Clinical Significance: Elevated levels of pyroglutamic acid in the blood and urine (5-oxoprolinuria) can be indicative of certain metabolic disorders or can occur after an overdose of paracetamol.
Section 3: Visualizations
Synthesis Workflow of Pyrrole-2-Carboxylic Acid
Caption: A simplified workflow for the synthesis of Pyrrole-2-carboxylic acid.
The Role of Pyroglutamic Acid in the γ-Glutamyl Cycle
